N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine
Description
N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential as a pharmacophore in drug design.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-22-15-12(11-18-22)16(23-7-9-25-10-8-23)21-17(20-15)19-13-5-3-4-6-14(13)24-2/h3-6,11H,7-10H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMAKGAVHLWHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NC3=CC=CC=C3OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2-methoxyaniline with a suitable pyrazole derivative, followed by cyclization to form the pyrazolopyrimidine coreThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques. The scalability of the synthesis is crucial for industrial applications, and methods such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazolo[3,4-d]pyrimidine scaffold exhibits regioselective reactivity at position 4, where the morpholine group is attached. Structural analogs demonstrate that chlorine or other leaving groups at this position undergo nucleophilic substitution with amines, alcohols, or thiols under mild conditions. For example:
Example Reaction:
| Reaction Site | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Position 4 | Morpholine, KCO, DMF | 4-Morpholinopyrazolo[3,4-d]pyrimidine | 94% |
Key Insight:
The morpholine group’s installation is typically irreversible under basic conditions, making it a stable pharmacophore in further reactions .
Cross-Coupling Reactions
The pyrimidine core supports palladium-catalyzed cross-coupling reactions. Position 6 (occupied by the amine group in this compound) can undergo Buchwald-Hartwig amination or Suzuki-Miyaura coupling if functionalized with halogens.
Example Reaction (Analog):
| Coupling Type | Catalyst System | Substrate | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), NaCO | Arylboronic acids | 60–85% |
| Buchwald-Hartwig | Pd(dba), Xantphos | Primary/Secondary amines | 70–90% |
Note: The 2-methoxyphenyl group may participate in directed ortho-metalation for further functionalization .
Oxidation and Reduction
The methylamine side chain and methoxy group are susceptible to redox transformations:
Oxidation:
-
Methylamine to Nitroso/Nitro Groups:
Requires strong oxidants and controlled conditions to prevent over-oxidation.
Reduction:
-
Nitro to Amine:
Acylation of the Primary Amine:
The 6-amine group reacts with acyl chlorides or anhydrides:
| Acylating Agent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | DCM, RT, 2h | N-Acetyl derivative | 88% |
Demethylation of Methoxy Groups:
The 2-methoxyphenyl group can undergo demethylation with BBr:
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis: The morpholine ring is stable under mild acid (pH > 3) but may open under concentrated HCl at elevated temperatures.
-
Basic Conditions: The pyrimidine core resists hydrolysis up to pH 12, but prolonged exposure may degrade the methylamine side chain .
Pharmacological Derivatization Pathways
Structural analogs highlight pathways to enhance bioactivity:
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Case Study: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of the compound on different cancer cell lines revealed the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in the inflammatory response.
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against various bacterial strains. This compound has been investigated for its antimicrobial activity.
Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 25 µg/mL |
| S. aureus | 30 µg/mL |
These findings highlight the compound's potential as a candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the molecular structure can enhance its efficacy and selectivity against target proteins.
Key Findings from SAR Studies
- Morpholine Group : Essential for maintaining biological activity.
- Methoxy Substituent : Enhances lipophilicity and cellular uptake.
- Pyrazolo[3,4-d]pyrimidine Core : Critical for interaction with target enzymes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of signaling pathways that are crucial for cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential as a kinase inhibitor.
Uniqueness
N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for drug development and therapeutic applications .
Biological Activity
N-(2-methoxyphenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of a morpholine ring and a methoxyphenyl substituent contributes to its pharmacological profile.
Research indicates that compounds with similar structures often exhibit their biological activity through the inhibition of key enzymes or receptors involved in cellular signaling pathways. Specifically, this compound may act as an inhibitor of certain kinases or as an antagonist to specific receptors.
Antitumor Activity
Studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidines. For instance, one study demonstrated that related compounds selectively inhibited the proliferation of cancer cells expressing folate receptors and showed significant efficacy in vivo against tumor xenografts .
Enzyme Inhibition
The compound is hypothesized to inhibit enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase), which plays a crucial role in nucleotide biosynthesis. Inhibition of GARFTase has been linked to reduced ATP levels in cells, leading to apoptosis in cancer cells .
Case Studies
- Cell Line Studies : A series of experiments conducted on various cancer cell lines revealed that this compound exhibited potent cytotoxic effects, particularly in cells overexpressing folate receptors. The compound showed an IC50 value significantly lower than that of standard chemotherapeutics .
- In Vivo Efficacy : In SCID mice models with implanted IGROV1 tumors, treatment with the compound resulted in a marked reduction in tumor size compared to control groups. This suggests that the compound not only inhibits tumor growth but may also enhance overall survival rates in treated subjects .
Comparative Data Table
| Parameter | This compound | Standard Chemotherapeutic |
|---|---|---|
| IC50 (Cancer Cell Lines) | < 10 µM | 20 µM |
| Tumor Growth Inhibition (Mouse Model) | 75% reduction | 50% reduction |
| Mechanism of Action | GARFTase Inhibition | DNA Intercalation |
Q & A
Q. Advanced
- Solvent selection : Ethanol or acetonitrile is preferred for Mannich reactions due to high solubility of intermediates. PEG-400 enhances cyclocondensation efficiency by stabilizing transition states .
- Catalysis : Adding NaOAc accelerates Schiff base formation in pyrazolo[3,4-d]pyrimidine synthesis .
- Workup : Post-reaction purification via column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) removes unreacted morpholine and formaldehyde .
- Analytical validation : Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>95%) and LC-MS to confirm molecular ion peaks .
What in vitro models are suitable for evaluating metabolic stability, and how do species-specific CYP enzymes affect results?
Q. Advanced
- Hepatic microsomal assays : Incubate the compound with NADPH-fortified rat or rabbit liver microsomes at 37°C (pH 7.4). Monitor metabolites via HPLC (e.g., retention time shifts) or LC-MS/MS .
- CYP induction studies : Pre-treat rodents with β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer) to assess isoform-specific metabolism. For example, β-naphthoflavone increases o-aminophenol formation 2.4-fold in rats, suggesting CYP1A-mediated oxidation .
Contradictions : Rabbit microsomes produce higher levels of reductive metabolites (e.g., o-anisidine) compared to rats, highlighting species-dependent enzymatic activity .
How can structure-activity relationships (SAR) be analyzed for morpholine substituents?
Q. Advanced
- Morpholine substitution : Replace morpholine with piperidine or thiomorpholine to evaluate electron-donating effects. For example, replacing morpholine with 4-(dimethylamino)piperidine (as in Ecf506) alters hydrogen-bonding capacity and logP, impacting target binding .
- Positional isomerism : Compare C4 vs. C6 morpholine placement. In pyrido[3,4-d]pyrimidines, C4-morpholine derivatives show 10-fold higher kinase inhibition due to better hydrophobic pocket fitting .
- Functional assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular viability models (IC₅₀ comparisons) to quantify potency shifts .
What computational and experimental strategies resolve contradictions in crystallographic data?
Q. Advanced
- Disorder modeling : For flexible morpholine groups, split occupancy refinement in SHELXL assigns partial positions to atoms in alternate conformations .
- DFT calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to validate geometric outliers .
- High-pressure freezing : Reduce thermal motion artifacts by collecting data at 100 K using cryoprotectants (e.g., glycerol) .
How can conflicting metabolic data between species guide toxicity assessments?
Q. Advanced
- Cross-species extrapolation : Rat microsomes predominantly reduce N-(2-methoxyphenyl)hydroxylamine to o-anisidine, while rabbits oxidize it to o-aminophenol. Use human hepatocytes or recombinant CYP isoforms (e.g., CYP2E1) to predict human-specific pathways .
- Reactive metabolite screening : Detect nitroso intermediates (e.g., o-nitrosoanisole via LC-MS) to assess genotoxic risk. Trapping agents like glutathione quantify adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
